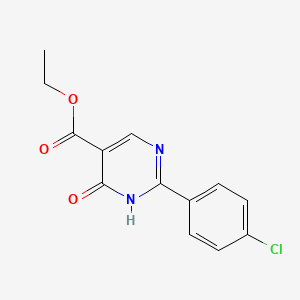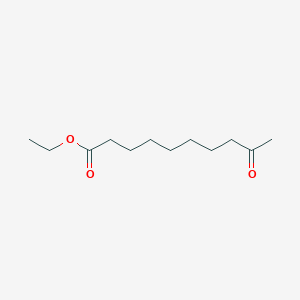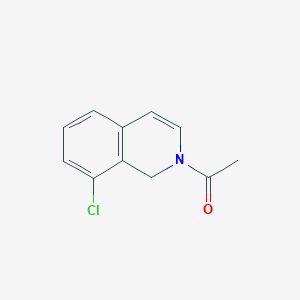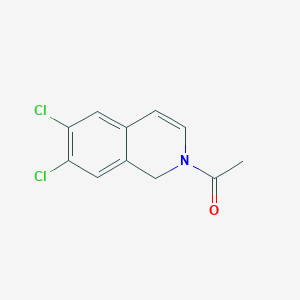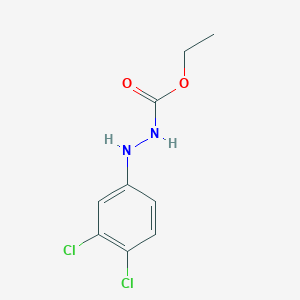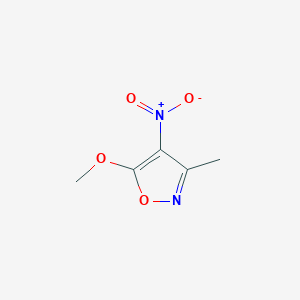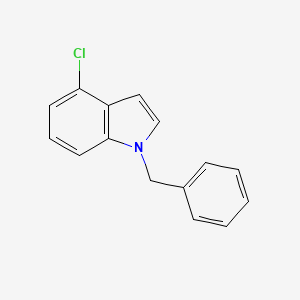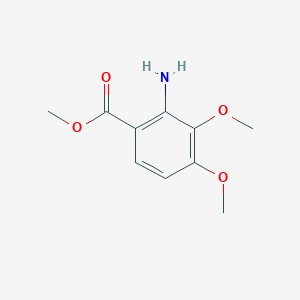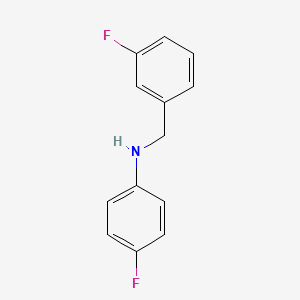
(TETRA-T-BUTYLPHTHALOCYANINATO)MAGNESIUM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(TETRA-T-BUTYLPHTHALOCYANINATO)MAGNESIUM is a complex organic compound featuring a magnesium ion coordinated within a large, multi-ring structure. This compound is notable for its extensive conjugated system and the presence of multiple nitrogen atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of magnesium ions with a pre-formed organic ligand. The ligand itself is synthesized through a series of organic reactions, including cyclization and functional group modifications. The final coordination step often requires specific conditions such as controlled temperature and pH to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxidation state of the magnesium ion or the organic ligand.
Substitution: Substitution reactions can occur at the nitrogen atoms or other functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving metal ion imbalances.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the magnesium ion with various molecular targets. This coordination can influence the electronic properties of the compound, leading to specific interactions with biological or chemical systems. The pathways involved may include electron transfer processes, coordination chemistry, and interactions with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Copper(II) 2,9,16,23-Tetra-tert-butylphthalocyanine: Similar in structure but contains a copper ion instead of magnesium.
Zinc(II) 2,9,16,23-Tetra-tert-butylphthalocyanine: Contains a zinc ion and exhibits different electronic properties.
Uniqueness
The uniqueness of (TETRA-T-BUTYLPHTHALOCYANINATO)MAGNESIUM lies in its specific coordination environment and the resulting electronic properties
Properties
Molecular Formula |
C48H48MgN8 |
|---|---|
Molecular Weight |
761.3 g/mol |
IUPAC Name |
magnesium;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Mg/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
InChI Key |
QUWXEJBYDXWBIM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Mg+2] |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B1641751.png)
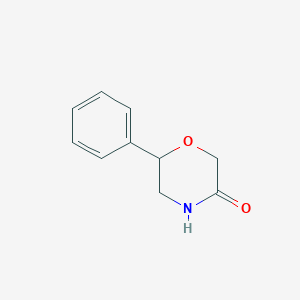
![5-(Oxiran-2-ylmethoxy)benzo[d]thiazole](/img/structure/B1641764.png)
![Methyl 3-chloro-5,6-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1641772.png)
